molecular formula C26H28ClNO5 B4883932 N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide

Cat. No. B4883932
M. Wt: 470.0 g/mol
InChI Key: HGLWQNXOBTUPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide, also known as CEPO, is a synthetic peptide that has gained attention for its potential therapeutic applications in various neurological disorders. It is a neuroprotective agent that has been shown to promote nerve cell survival and regeneration.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is not fully understood, but it is believed to involve the activation of the erythropoietin receptor (EPOR). N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has a high affinity for EPOR and has been shown to activate the receptor without stimulating erythropoiesis. This activation leads to the activation of various intracellular signaling pathways that promote nerve cell survival and regeneration.
Biochemical and Physiological Effects
N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in nerve cells. N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide in lab experiments include its neuroprotective properties, its ability to promote nerve cell survival and regeneration, and its high affinity for EPOR. The limitations of using N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide in lab experiments include its low yield, its high cost, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide. Another area of research is the identification of the specific intracellular signaling pathways that are activated by N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide. This knowledge could lead to the development of more targeted therapies for neurological disorders. Additionally, the potential use of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide in combination with other neuroprotective agents is an area of research that could lead to more effective treatments for neurological disorders.

Synthesis Methods

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is synthesized using solid-phase peptide synthesis. The synthesis involves the use of protected amino acids that are sequentially added to a growing peptide chain. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC). The yield of N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide is typically around 50%.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has been extensively studied for its neuroprotective properties. It has been shown to protect nerve cells from various insults such as ischemia, oxidative stress, and inflammation. N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide has also been shown to promote nerve cell survival and regeneration in animal models of neurological disorders such as stroke, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO5/c1-3-31-22-11-5-19(6-12-22)26(30,20-7-13-23(14-8-20)32-4-2)25(29)28-17-18-33-24-15-9-21(27)10-16-24/h5-16,30H,3-4,17-18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLWQNXOBTUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)(C(=O)NCCOC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide

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